![molecular formula C23H25N3S B2558020 N-phenethyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393830-30-3](/img/structure/B2558020.png)
N-phenethyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolopyrazine derivatives are a class of heterocyclic compounds . They are known to possess interesting biological and pharmacological activities . These compounds are often synthesized from pyrazole and triazole/isoxazole scaffolds .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives often involves the use of 2-azidoacrylic acid derivatives with pyrrolphenylketone as a key stage . The reaction of sodium 3- (5-methyl-1- (p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt is also a common method .Chemical Reactions Analysis
The chemical reactions involving pyrrolopyrazine derivatives often involve the construction of bicyclic systems containing the imidazole nucleus . Methods for obtaining derivatives of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyrimidine have been studied, and methods have been developed for catalytic hydrogenation of these compounds .Scientific Research Applications
Medicinal Chemistry: c-Met Inhibition
This compound has been identified as having potent inhibitory activity against the c-Met protein kinase, which is implicated in various types of cancer. The inhibition of c-Met can potentially lead to the development of new anticancer drugs .
Neuropharmacology: GABA A Modulation
The compound exhibits allosteric modulating activity on GABA A receptors. This activity is significant because it can contribute to the development of new anxiolytic and sedative drugs .
Polymer Science: Solar Cell Applications
Derivatives of this compound have been incorporated into polymers used in solar cells. This application is crucial for the advancement of solar energy technology, as it can improve the efficiency and durability of solar panels .
Enzyme Inhibition: BACE-1 Inhibition
The compound has shown inhibitory effects on β-secretase 1 (BACE-1), an enzyme involved in the production of amyloid plaques in Alzheimer’s disease. Inhibitors of BACE-1 are sought after for their potential to treat or prevent Alzheimer’s disease .
Antimicrobial Activity
Pyrrolopyrazine derivatives, including this compound, have demonstrated a range of antimicrobial activities. These activities are valuable for the development of new antibiotics to combat resistant strains of bacteria .
Anti-inflammatory Activity
The compound has been associated with anti-inflammatory properties. This is particularly important in the treatment of chronic inflammatory diseases and could lead to the development of new anti-inflammatory medications .
Antitumor Activity
Research indicates that pyrrolopyrazine derivatives exhibit antitumor activities. This application is significant in the field of oncology, where new therapeutic agents are constantly being sought to treat various forms of cancer .
Kinase Inhibition
The structure of this compound is conducive to kinase inhibitory activity. Kinase inhibitors are a class of drugs that can treat diseases such as cancer by blocking certain enzyme activities .
Future Directions
The future directions in the field of pyrrolopyrazine derivatives involve the synthesis of new compounds with potential bioactivity and pharmaceutical activity . This includes the development of new TSPO ligands in the series of N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides with high anxiolytic activity .
properties
IUPAC Name |
1-(4-methylphenyl)-N-(2-phenylethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3S/c1-18-9-11-20(12-10-18)22-21-8-5-15-25(21)16-17-26(22)23(27)24-14-13-19-6-3-2-4-7-19/h2-12,15,22H,13-14,16-17H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCGEJDFLXYRLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=S)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

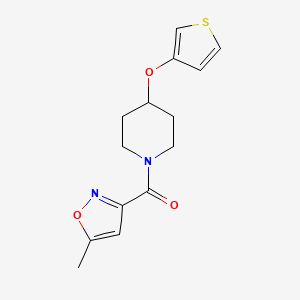

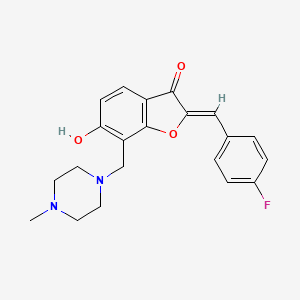
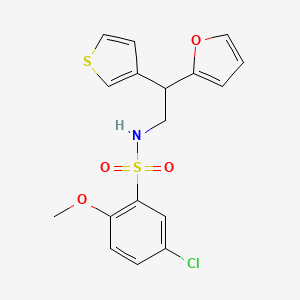
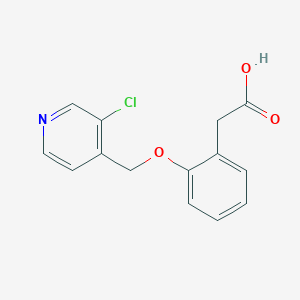


![4-[Methyl(phenyl)amino]benzene-1-carboximidamide hydrochloride](/img/structure/B2557952.png)
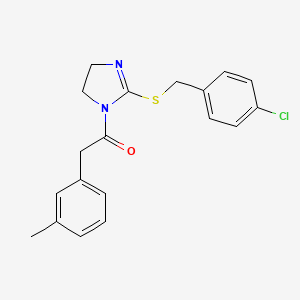
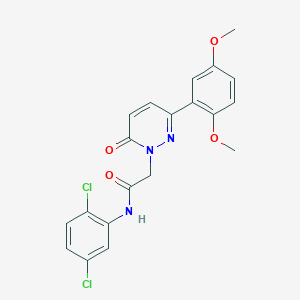

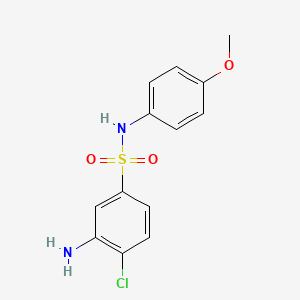
![1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2557959.png)
![1-benzyl-N-(4-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2557960.png)